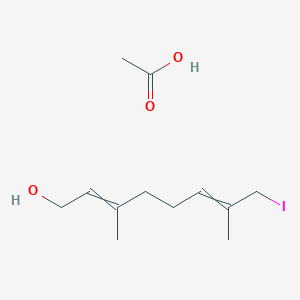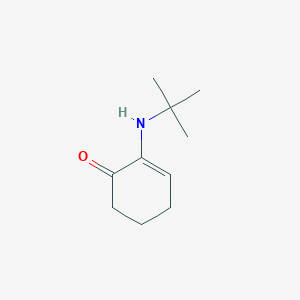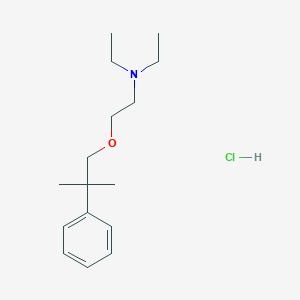
N-Acetyl-L-leucyl-L-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-leucyl-L-alanyl-L-alanine: is a synthetic peptide composed of three amino acids: leucine, alanine, and alanine, with an acetyl group attached to the nitrogen atom of the leucine residue. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-leucyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the acetylation of L-leucine, followed by the sequential addition of L-alanine residues. Commonly used reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The reaction conditions often involve anhydrous solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-L-leucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the side chains of the amino acids.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: L-leucine, L-alanine, and acetic acid.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Peptides with modified acetyl groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-leucyl-L-alanyl-L-alanine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-leucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the peptide backbone play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-alanyl-L-alanine: A shorter peptide with similar structural features.
N-Acetyl-L-leucyl-L-alanine: A peptide with one less alanine residue.
N-Acetyl-L-leucyl-L-leucine: A peptide with leucine residues instead of alanine.
Uniqueness: N-Acetyl-L-leucyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids and the presence of an acetyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
165070-55-3 |
|---|---|
Molekularformel |
C14H25N3O5 |
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H25N3O5/c1-7(2)6-11(17-10(5)18)13(20)15-8(3)12(19)16-9(4)14(21)22/h7-9,11H,6H2,1-5H3,(H,15,20)(H,16,19)(H,17,18)(H,21,22)/t8-,9-,11-/m0/s1 |
InChI-Schlüssel |
ANLKSQPZCYKJCS-QXEWZRGKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



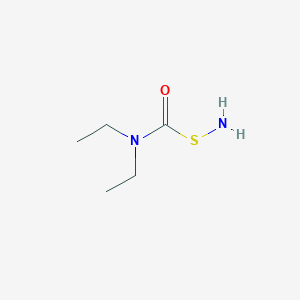
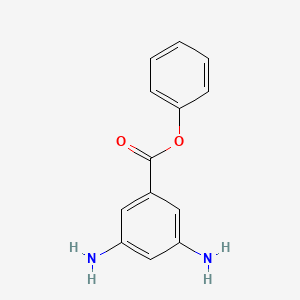
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
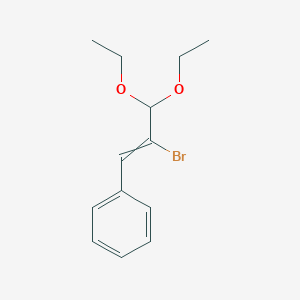
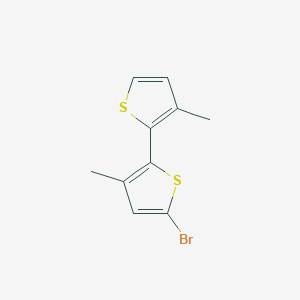
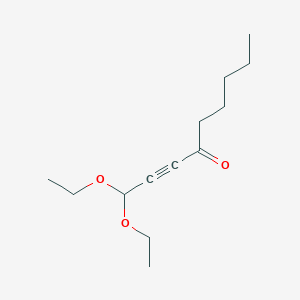
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
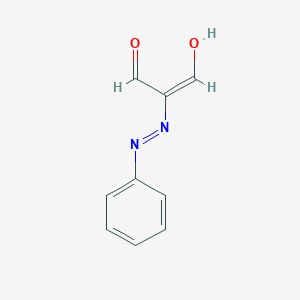
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
